(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid
CAS No.: 1415018-77-7
Cat. No.: VC11677912
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415018-77-7 |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m1/s1 |
| Standard InChI Key | NANBTYVNWVGYFU-JOCHJYFZSA-N |
| Isomeric SMILES | C[C@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid has the molecular formula C₂₂H₂₃NO₄ and a molecular weight of 365.4 g/mol. The compound’s structure (Fig. 1) includes:
-
A piperidine ring with (R)-configuration at the 3-position.
-
A methyl group at the 3-position, introducing steric hindrance and influencing ring puckering.
-
A fluorenylmethoxycarbonyl (Fmoc) group protecting the secondary amine.
-
A carboxylic acid moiety at the 3-position, enabling peptide bond formation.
The stereochemistry and substitution pattern make it a valuable building block for constructing peptides with constrained geometries, such as β-turn mimetics.
Table 1: Comparative Analysis of Related Fmoc-Piperidine Derivatives
Synthesis and Purification
Synthetic Routes
The compound is synthesized through a multi-step process:
-
Piperidine Ring Functionalization: 3-Methylpiperidine-3-carboxylic acid is prepared via cyclization of appropriate precursors, followed by resolution to isolate the (R)-enantiomer.
-
Fmoc Protection: The secondary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a base (e.g., collidine or N-methylmorpholine) and dichloromethane (DCM) .
-
Purification: Crude product is purified via reverse-phase HPLC or flash chromatography to ≥99% purity.
Critical Reaction Parameters
-
Solvent Systems: DCM and DMF are preferred for Fmoc protection due to their compatibility with acid-labile resins .
-
Coupling Agents: HATU/HOAt or HBTU/HOBt systems facilitate efficient amide bond formation during peptide elongation .
-
Temperature: Reactions typically proceed at room temperature to prevent epimerization .
Applications in Solid-Phase Peptide Synthesis (SPPS)
Resin Loading and Peptide Elongation
(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid is grafted onto 2-chlorotrityl chloride resin or Rink amide resin via its carboxylic acid group . Key steps include:
-
Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amine for subsequent coupling .
-
Coupling: Activated esters (e.g., HATU/HOAt) mediate peptide bond formation with incoming amino acids .
Scheme 1: Peptide Chain Elongation Using the Compound
Conformational Control in Macrocyclic Peptides
The methyl group imposes 1,3-diaxial strain on the piperidine ring, favoring chair conformations that template β-sheet or β-hairpin structures. This property is exploited in designing:
-
Antimicrobial peptides with enhanced protease resistance.
-
Kinase inhibitors targeting allosteric pockets.
Physicochemical and Stability Data
Key Properties
-
Solubility: Soluble in DMF, DCM, and THF; sparingly soluble in water.
-
Storage: Stable at 2–8°C under inert atmosphere; prolonged exposure to light or moisture causes Fmoc cleavage.
-
pKa: Predicted 4.47 ± 0.20 for the carboxylic acid, facilitating pH-dependent solubility .
Thermal Stability
While experimental data is limited, analogous Fmoc-piperidine derivatives decompose above 250°C . The methyl group may slightly lower thermal stability due to increased steric strain.
Future Directions and Research Gaps
Opportunities for Innovation
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to reduce reliance on chiral resolution.
-
Hybrid Peptide-Polymer Conjugates: Leveraging the methyl group for controlled polymerization.
Unanswered Questions
-
Metabolic Stability: How the methyl group impacts in vivo pharmacokinetics.
-
Crystal Structure Data: Lack of X-ray diffraction studies limits conformational analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume